molecular formula C13H22N2O2S B2604435 1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea CAS No. 2034276-57-6

1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Cat. No.: B2604435
CAS No.: 2034276-57-6
M. Wt: 270.39
InChI Key: SMGVNGKPFRYZCH-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a complex organic compound featuring a tert-butyl group, a thiophene ring, and a urea moiety

Preparation Methods

The synthesis of 1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the urea moiety through a reaction with tert-butyl isocyanate under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The thiophene ring and urea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Urea derivatives: Compounds with urea moieties but different alkyl or aryl groups.

    Tert-butyl compounds: Compounds featuring the tert-butyl group but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGVNGKPFRYZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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